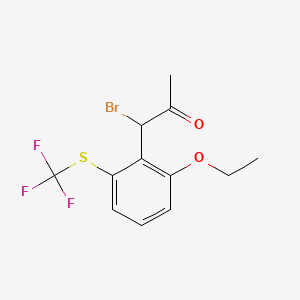
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O2S and a molecular weight of 357.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one with bromine in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields.
Chemical Reactions Analysis
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidative conditions can convert the compound into corresponding ketones or carboxylic acids, depending on the reagents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .
Scientific Research Applications
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethylthio group can influence the reactivity and selectivity of the compound by stabilizing intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound also contains a bromine atom and an ether group but lacks the trifluoromethylthio group, making it less versatile in certain reactions.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound has a similar bromine and trifluoromethyl group but differs in its alcohol functionality, leading to different reactivity and applications.
The presence of the trifluoromethylthio group in this compound imparts unique electronic properties, making it more reactive and suitable for a broader range of chemical transformations .
Properties
Molecular Formula |
C12H12BrF3O2S |
|---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
1-bromo-1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O2S/c1-3-18-8-5-4-6-9(19-12(14,15)16)10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
OHACUIAYYUCAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)SC(F)(F)F)C(C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



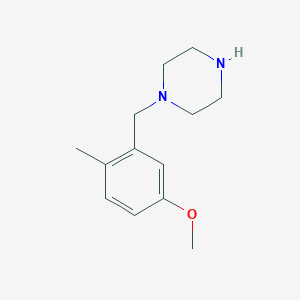
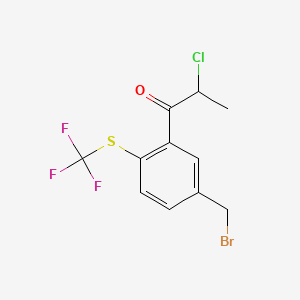

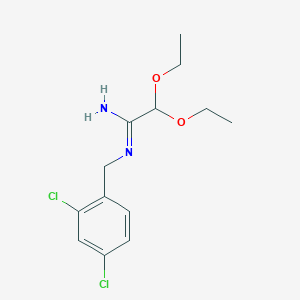
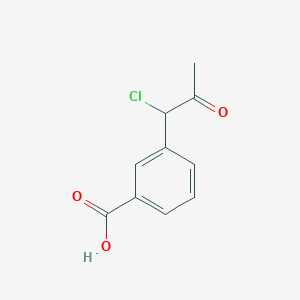



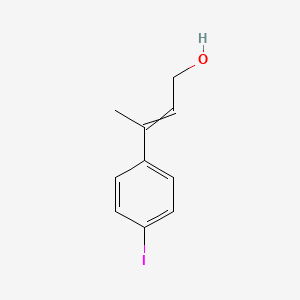

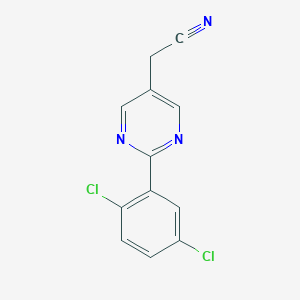
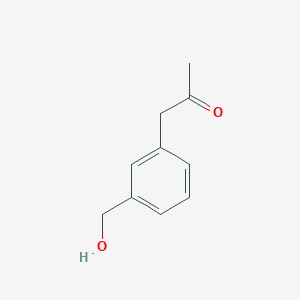
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
